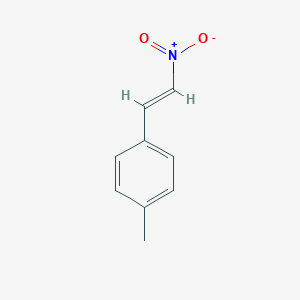

1-Methyl-4-(2-nitrovinyl)benzene

Descripción general

Descripción

“1-Methyl-4-(2-nitrovinyl)benzene”, also known as “trans-4-Methyl-β-nitrostyrene”, is a nitrolefin . Its asymmetric Michael addition with benzaldehyde in the presence of a silylated pyrrolidine catalyst has been reported .

Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “1-Methyl-4-(2-nitrovinyl)benzene”, often involves a series of reactions including bromination, methylation, and nitration . The order of these reactions is critical to the success of the overall scheme .

Molecular Structure Analysis

The molecular formula of “1-Methyl-4-(2-nitrovinyl)benzene” is C9H9NO2 . It contains a total of 21 bonds, including 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group .

Chemical Reactions Analysis

The chemical reactions of “1-Methyl-4-(2-nitrovinyl)benzene” involve electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-(2-nitrovinyl)benzene” include a boiling point of 275.0±9.0 °C and a melting point of 102-104 °C . It is a solid at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Indolizines

1-Methyl-4-(2-nitrovinyl)benzene is used as a reagent in the synthesis of indolizines . Indolizine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring structure . This unique structure gives it a wide range of chemical and biological properties, making it a valuable target for synthetic chemists .

Pharmaceutical Applications

Indolizine derivatives, synthesized using 1-Methyl-4-(2-nitrovinyl)benzene, have been found to exhibit significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties . This has led to a surge in research interest in this compound, with scientists seeking to understand its mechanisms of action and to develop new, more effective indolizine-based drugs .

Materials Science Applications

In the field of materials science, indolizine has been studied for its potential use in the development of organic semiconductors and photovoltaic materials . Its unique electronic properties, combined with its structural versatility, make it a promising candidate for more applications .

Green Chemistry

The synthesis of indolizines using 1-Methyl-4-(2-nitrovinyl)benzene can be performed under mild conditions in high yields . This reaction involves the formation of C–N and C–C bonds and new indolizine compounds with high stereoselectivity and excellent functional group tolerance . This represents an efficient, solvent-free, and environmentally friendly approach to the synthesis of indolizines .

Organic Intermediate for Pharmaceuticals

1-Methyl-4-(2-nitrovinyl)benzene is also used as an organic intermediate for pharmaceuticals . It can be used in the synthesis of N-benzylpyrrolomorphinans .

Functionalization of Indolizine Core

Functionalization of the indolizine core enables the introduction of diverse substituents, further expanding the scope of potential applications . This process involves the construction of the fused ring system through cyclization reactions .

Mecanismo De Acción

Target of Action

It is known that benzene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 1-Methyl-4-(2-nitrovinyl)benzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence a variety of biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

The properties of benzene derivatives can vary widely depending on their specific functional groups .

Result of Action

Benzene derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific functional groups .

Safety and Hazards

“1-Methyl-4-(2-nitrovinyl)benzene” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

1-methyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNBERPFLONRX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879770 | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7559-36-6, 5153-68-4 | |

| Record name | NSC145880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methyl-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

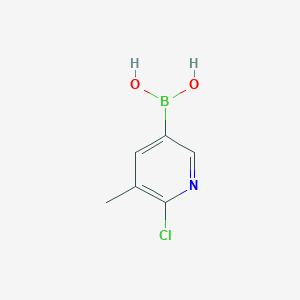

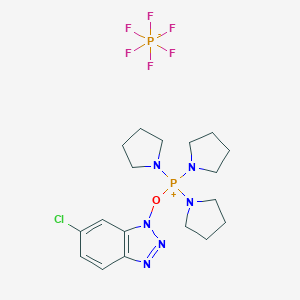

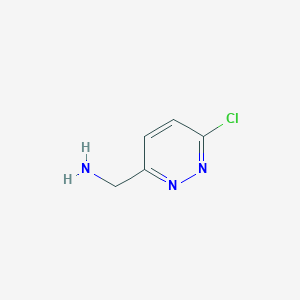

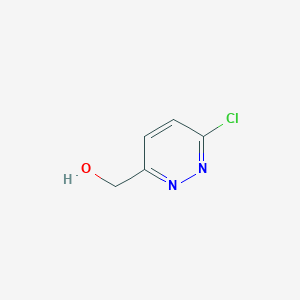

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 1-Methyl-4-(2-nitrovinyl)benzene in this specific research on Palladium(II) complexes?

A1: 1-Methyl-4-(2-nitrovinyl)benzene serves as a model substrate to evaluate the catalytic activity of the newly developed Palladium(II) complexes in hydrogenation reactions. [] Specifically, the researchers aimed to assess the complexes' ability to selectively reduce the nitro group in the presence of other potentially reactive groups within the molecule. This helps in understanding the selectivity and efficiency of these complexes for potential applications in organic synthesis.

Q2: Does the research mention any specific advantages of these Palladium(II) complexes in catalyzing the hydrogenation of 1-Methyl-4-(2-nitrovinyl)benzene compared to other catalysts?

A2: While the research focuses on characterizing the Palladium(II) complexes and demonstrating their catalytic activity, it doesn't directly compare their performance to other catalysts for 1-Methyl-4-(2-nitrovinyl)benzene hydrogenation. [] Further studies would be required to determine if these complexes offer advantages in terms of activity, selectivity, or reaction conditions compared to existing catalytic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)

![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)